7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine
Overview
Description
7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine is an organic compound that belongs to the class of benzodioxepines These compounds are characterized by a benzene ring fused to a dioxepine ring
Preparation Methods
The synthesis of 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine typically involves a multi-step process starting from 3,4-dihydro-7-nitro-2H-1,5-benzodioxepine. The nitro group is reduced to an amine, which is then acetylated to form the acetamido derivative . The reaction conditions often include the use of reducing agents such as iron in acetic acid and acetic anhydride for the acetylation step .
Chemical Reactions Analysis
7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine undergoes various chemical reactions, including:
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like iron in acetic acid.
Acetylation: The amine group can be acetylated using acetic anhydride to form the acetamido derivative.
Substitution: The compound can undergo substitution reactions where the acetamido group can be replaced or modified under specific conditions.
Common reagents used in these reactions include iron, acetic acid, and acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine has several applications in scientific research:
Mechanism of Action
The mechanism by which 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine exerts its effects involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions . The acetamido group can form hydrogen bonds with biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar compounds to 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine include:
3,4-Dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid: This compound has carboxyl groups instead of an acetamido group, leading to different reactivity and applications.
7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-9-3-4-10-11(7-9)15-6-2-5-14-10/h3-4,7H,2,5-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGDKBKPYMKDAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70537575 | |
Record name | N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70537575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33631-94-6 | |
Record name | N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70537575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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